1,2-Ditridecanoyl-sn-glycero-3-phosphocholine

説明

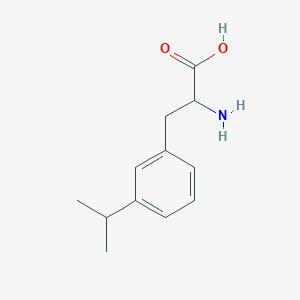

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine is a ditridecanoyl phosphatidyl choline . It is used in the preparation of liposomes . It is a saturated phospholipid and a strong bilayer-forming lipid .

Molecular Structure Analysis

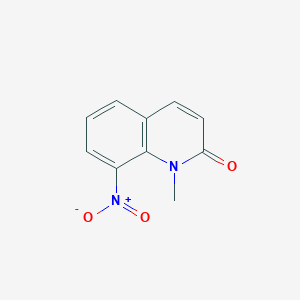

The molecular formula of this compound is C34H68NO8P . The exact mass is 649.46825513 g/mol . The structure includes one pH-switchable zwitterion and three hydrophobic tails .Physical And Chemical Properties Analysis

The molecular weight of this compound is 649.9 g/mol . It has a XLogP3-AA value of 10.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 8 hydrogen bond acceptors . It also has 34 rotatable bonds .科学的研究の応用

Spectroscopic Studies of Membrane-Bound Peptides

Bicelles formed by phospholipid mixtures, including 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), are used for spectroscopic studies of membrane-bound peptides and the structural refinement of soluble protein structures (Wu et al., 2010).

Analysis of Phosphatidylcholine Hydrolysis

A high-performance liquid chromatography method has been developed for analyzing phosphatidylcholine hydrolysis products, which is applicable for monitoring the acyl migration process of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and its derivatives (Kiełbowicz et al., 2012).

Enhancing Glycan Separations

Phospholipids, including 1,2-dimyristoyl-sn-glycero-3-phosphocholine, are used in capillary electrophoresis to improve the separation efficiency of glycans derived from various proteins (Luo et al., 2010).

Enzymatic Deacylation Studies

Research has explored the enzymatic deacylation of 1,2-diacyl-sn-glycero-3-phosphocholines to sn-glycerol-3-phosphocholine, highlighting the potential of enzymatic reactions over chemical deacylation (Blasi et al., 2006).

Raman Spectroscopy of Phosphatidylcholine Bilayers

Raman scattering studies on phosphatidylcholine bilayers, including 1,2-ditridecanoyl-sn-glycero-3-phosphocholine, have been conducted to understand the hydrocarbon chain disorder across a wide temperature range (Dmitriev et al., 2015).

Molecular Dynamics Simulations

Studies using molecular dynamics simulations of hydrated bilayers of phospholipids, including this compound, provide insights into the structure and hydration of these bilayers (Poger et al., 2010).

Gene Delivery Research

Binary lipid mixtures, including this compound, have been characterized for their potential in gene delivery, with studies focusing on particle size, charge, shape, and transfection efficiency (Wölk et al., 2015).

High-Temperature Behavior

The behavior of phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine at high temperatures has been examined, revealing insights into hydrolysis processes and product formation (Changi et al., 2012).

作用機序

Target of Action

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine, also known as phosphatidylcholine, primarily targets cell membranes . It forms stable bilayers and vesicles, encapsulating drugs and delivering them to specific targets within the body .

Mode of Action

This compound interacts with its targets by integrating into the cell membrane. This integration alters the membrane’s properties, such as fluidity and permeability, which can influence the function of membrane proteins and the cellular uptake of drugs .

Biochemical Pathways

It is known that phosphatidylcholine plays a crucial role in lipid metabolism and cell signaling .

Pharmacokinetics

The ADME properties of this compound are complex and depend on several factors, including the method of administration and the presence of other compounds . As a component of liposomes and drug delivery systems, it can enhance the solubility and bioavailability of drugs .

Result of Action

The molecular and cellular effects of this compound action are diverse. By forming stable bilayers and vesicles, it can encapsulate drugs and enhance their delivery to specific targets within the body . This can result in increased drug efficacy and reduced side effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pH can affect the stability of the bilayers and vesicles it forms . Additionally, the presence of other compounds can influence its interaction with cell membranes and its ability to encapsulate and deliver drugs .

将来の方向性

生化学分析

Biochemical Properties

1,2-Ditridecanoyl-sn-glycero-3-phosphocholine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be incorporated into lipid bilayers, where it interacts with membrane proteins, influencing their function and stability. Additionally, this compound can serve as a substrate for phospholipases, enzymes that hydrolyze phospholipids, leading to the production of lysophospholipids and free fatty acids .

Cellular Effects

This compound affects various types of cells and cellular processes. It can modulate cell signaling pathways by altering the composition and properties of cellular membranes. This compound influences gene expression and cellular metabolism by affecting the activity of membrane-bound receptors and enzymes. For example, changes in membrane fluidity and permeability caused by this compound can impact the function of ion channels and transporters, thereby affecting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into lipid bilayers, where it interacts with various biomolecules. It can bind to membrane proteins, altering their conformation and activity. Additionally, this compound can inhibit or activate enzymes involved in lipid metabolism, such as phospholipases and acyltransferases. These interactions can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in membrane composition and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate membrane properties and enzyme activity without causing significant toxicity. At high doses, this compound can induce adverse effects, such as membrane disruption and cytotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be hydrolyzed by phospholipases to produce lysophospholipids and free fatty acids, which are further metabolized by other enzymes. This compound can also participate in the synthesis of other phospholipids through acyltransferase-mediated reactions. These metabolic pathways are essential for maintaining cellular lipid homeostasis and membrane integrity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipid bilayers and lipoproteins, facilitating its movement across cellular compartments. The localization and accumulation of this compound can influence its biological activity and effects on cellular function .

Subcellular Localization

This compound is primarily localized in cellular membranes, where it exerts its effects on membrane properties and protein function. It can be targeted to specific compartments or organelles through post-translational modifications and interactions with targeting signals. This subcellular localization is crucial for the compound’s role in modulating cellular processes and maintaining membrane integrity .

特性

IUPAC Name |

[(2R)-2,3-di(tridecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)40-30-32(31-42-44(38,39)41-29-28-35(3,4)5)43-34(37)27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/t32-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNYFMQMIIHWFV-JGCGQSQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)

![2-Methyl-5-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B3044000.png)

![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)

![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)